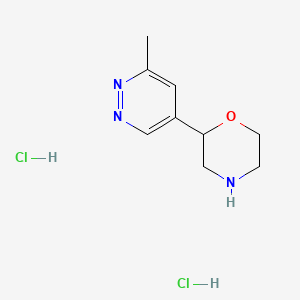
2-(6-methylpyridazin-4-yl)morpholine diHCl
描述
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring attached to a pyridazine ring with a methyl substituent at the 6-position
属性
分子式 |
C9H15Cl2N3O |
|---|---|
分子量 |
252.14 g/mol |
IUPAC 名称 |
2-(6-methylpyridazin-4-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7-4-8(5-11-12-7)9-6-10-2-3-13-9;;/h4-5,9-10H,2-3,6H2,1H3;2*1H |
InChI 键 |
DKUAFVISBUJTBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=N1)C2CNCCO2.Cl.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridazin-4-yl)morpholine dihydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyridazine ring using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring is attached to the pyridazine ring through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the pyridazine ring.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(6-methylpyridazin-4-yl)morpholine dihydrochloride involves scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine in the presence of a suitable leaving group on the pyridazine ring.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyridazine ring.
Reduction: Formation of reduced derivatives of the pyridazine ring.
Substitution: Formation of substituted pyridazine derivatives.
科学研究应用
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(6-methylpyridazin-4-yl)morpholine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(6-Methylpyridazin-4-yl)piperidine
- 2-(6-Methylpyridazin-4-yl)pyrrolidine
- 2-(6-Methylpyridazin-4-yl)thiomorpholine
Uniqueness
2-(6-Methylpyridazin-4-yl)morpholine dihydrochloride is unique due to the presence of both the morpholine and pyridazine rings, which confer specific chemical and biological properties. The combination of these rings allows for unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


